molecular formula C6H7N<br>C6H7N<br>C6H5NH2 B101788 (1-~13~C)Aniline CAS No. 18960-62-8

(1-~13~C)Aniline

Cat. No.: B101788
CAS No.: 18960-62-8
M. Wt: 93.13 g/mol
InChI Key: PAYRUJLWNCNPSJ-UHFFFAOYSA-N
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Description

(1-~13~C)Aniline, also known as Benzenamine-1-~13~C, is an isotopically labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the aniline molecule. Aniline itself is an aromatic amine with the formula C6H5NH2, consisting of a phenyl group attached to an amino group. The isotopic labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-~13~C)Aniline can be synthesized through the reduction of (1-~13~C)Nitrobenzene. The process involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce nitrobenzene.

    Reduction of Nitrobenzene: The nitrobenzene is then reduced using tin (Sn) and concentrated hydrochloric acid (HCl) to yield aniline. .

Industrial Production Methods: The industrial production of aniline typically involves the catalytic hydrogenation of nitrobenzene. This process can be adapted for the production of this compound by using (1-~13~C)Nitrobenzene as the starting material. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: (1-~13~C)Aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-~13~C)Aniline is widely used in scientific research due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and mass spectrometry. Some applications include:

Mechanism of Action

The mechanism of action of (1-~13~C)Aniline involves its interaction with various molecular targets and pathways. In biological systems, aniline can be metabolized to produce reactive intermediates that can interact with cellular components. The isotopic labeling with carbon-13 allows for detailed tracking of these interactions using NMR spectroscopy. Aniline’s primary targets include enzymes involved in its metabolism, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

Uniqueness of (1-~13~C)Aniline: The incorporation of the carbon-13 isotope at the first carbon position makes this compound unique. This isotopic labeling allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

aniline
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InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2
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InChI Key

PAYRUJLWNCNPSJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N
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Molecular Formula

C6H7N, Array
Record name ANILINE
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Related CAS

136260-71-4, 25233-30-1, 165260-61-7, 114464-18-5, 125597-20-8, 125597-21-9, Array
Record name Benzenamine, dimer
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DSSTOX Substance ID

DTXSID8020090
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Molecular Weight

93.13 g/mol
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Physical Description

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others., Liquid; Pellets or Large Crystals, Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT., Colorless to brown, oily liquid with an aromatic amine-like odor., Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.]
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Boiling Point

363 to 367 °F at 760 mmHg (EPA, 1998), 184.1 °C, 184.00 to 185.00 °C. @ 760.00 mm Hg, 184 °C, 363 °F
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Flash Point

158 °F (EPA, 1998), 70 °C, 70 °C (158 °F) - closed cup, 169 °F (76 °C) - Closed cup, 76 °C c.c., 158 °F
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992), In water, 36,000 mg/L at 25 °C, 3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C, One gram dissolves in 28.6 mL water, 15.7 mL boiling water, Soluble in water, For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page., 36 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 3.4, 4%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0217 at 20 °C/20 °C, Relative density (water = 1): 1.02, 1.02
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URL https://www.cdc.gov/niosh/npg/npgd0033.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.3 (Air = 1), Relative vapor density (air = 1): 3.2, 3.22
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Vapor Pressure

0.67 mmHg at 77 °F (EPA, 1998), 0.66 [mmHg], 6.67X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.6 mmHg
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Mechanism of Action

Aniline exposure is associated with toxicity to the spleen leading to splenomegaly, hyperplasia, fibrosis and a variety of sarcomas of the spleen on chronic exposure. In earlier studies, we have shown that aniline exposure leads to iron overload, oxidative stress and activation of redox-sensitive transcription factors, which could regulate various genes leading to a tumorigenic response in the spleen. However, molecular mechanisms leading to aniline-induced cellular proliferation in the spleen remain largely unknown. This study was, therefore, undertaken on the regulation of G1 phase cell cycle proteins (cyclins), expression of cyclin-dependent kinases (CDKs), phosphorylation of retinoblastoma protein (pRB) and cell proliferation in the spleen, in an experimental condition preceding a tumorigenic response. Male SD rats were treated with aniline (0.5 mmol/kg/day via drinking water) for 30 days (controls received drinking water only), and splenocyte proliferation, protein expression of G1 phase cyclins, CDKs and pRB were measured. Aniline treatment resulted in significant increases in splenocyte proliferation, based on cell counts, cell proliferation markers including proliferating cell nuclear antigen (PCNA), nuclear Ki67 protein (Ki67) and minichromosome maintenance (MCM), MTT assay and flow cytometric analysis. Western blot analysis of splenocyte proteins from aniline-treated rats showed significantly increased expression of cyclins D1, D2, D3 and E, as compared to the controls. Similarly, real-time PCR analysis showed significantly increased mRNA expression for cyclins D1, D2, D3 and E in the spleens of aniline-treated rats. The overexpression of these cyclins was associated with increases in the expression of CDK4, CDK6, CDK2 as well as phosphorylation of pRB protein. Our data suggest that increased expression of cyclins, CDKs and phosphorylation of pRB protein could be critical in cell proliferation, and may contribute to aniline-induced tumorigenic response in the spleen., Mechanisms by which aniline exposure elicits splenotoxicity, especially a tumorigenic response, are not well-understood. Earlier, we have shown that aniline exposure leads to oxidative DNA damage and up-regulation of OGG1 and NEIL1/2 DNA glycosylases in rat spleen. However, the contribution of endonuclease III homolog 1 (NTH1) and apurinic/apyrimidinic endonuclease 1 (APE1) in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on examining whether NTH1 and APE1 contribute to the repair of oxidative DNA lesions in the spleen, in an experimental condition preceding tumorigenesis. To achieve this, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. By quantitating the cleavage products, the activities of NTH1 and APE1 were assayed using substrates containing thymine glycol (Tg) and tetrahydrofuran, respectively. Aniline treatment led to significant increases in NTH1- and APE1-mediated BER activity in the nuclear extracts of spleen of aniline-treated rats compared to the controls. NTH1 and APE1 mRNA expression in the spleen showed 2.9- and 3.2-fold increases, respectively, in aniline-treated rats compared to the controls. Likewise, Western blot analysis showed that protein expression of NTH1 and APE1 in the nuclear extracts of spleen from aniline-treated rats was 1.9- and 2.7-fold higher than the controls, respectively. Immunohistochemistry indicated that aniline treatment also led to stronger immunoreactivity for both NTH1 and APE1 in the spleens, confined to the red pulp areas. These results, thus, show that aniline exposure is associated with induction of NTH1 and APE1 in the spleen. The increased repair activity of NTH1 and APE1 could be an important mechanism for the removal of oxidative DNA lesions. These findings thus identify a novel mechanism through which NTH1 and APE1 may regulate the repair of oxidative DNA damage in aniline-induced splenic toxicity., The mechanisms by which aniline exposure elicits splenotoxic response, especially the tumorigenic response, are not well-understood. Earlier, we have shown that aniline-induced oxidative stress is associated with increased oxidative DNA damage in rat spleen. The base excision repair (BER) pathway is the major mechanism for the repair of oxidative DNA base lesions, and we have shown an up-regulation of 8-oxoguanine glycosylase 1 (OGG1), a specific DNA glycosylase involved in the removal of 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts, following aniline exposure. Nei-like DNA glycosylases (NEIL1/2) belong to a family of BER proteins that are distinct from other DNA glycosylases, including OGG1. However, contribution of NEIL1/2 in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on evaluating if NEILs also contribute to the repair of oxidative DNA lesions in the spleen following aniline exposure. To achieve that, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. The BER activity of NEIL1/2 was assayed using a bubble structure substrate containing 5-OHU (preferred substrates for NEIL1 and NEIL2) and by quantitating the cleavage products. Aniline treatment led to a 1.25-fold increase in the NEIL1/2-associated BER activity in the nuclear extracts of spleen compared to the controls. Real-time PCR analysis for NEIL1 and NEIL2 mRNA expression in the spleen revealed 2.7- and 3.9-fold increases, respectively, in aniline-treated rats compared to controls. Likewise, Western blot analysis showed that protein expression of NEIL1 and NEIL2 in the nuclear extract of spleens from aniline-treated rats was 2.0- and 3.8-fold higher than controls, respectively. Aniline treatment also led to stronger immunoreactivity for NEIL1 and NEIL2 in the spleens, confined to the red pulp areas. These studies, thus, show that aniline-induced oxidative stress is associated with an induction of NEIL1/2. The increased NIEL-mediated BER activity is another indication of aniline-induced oxidative damage in the spleen and could constitute another important mechanism of removal of oxidative DNA lesions, especially in transcribed DNA following aniline insult., /It is known/ that aniline exposure causes oxidative damage to the spleen. To further explore the oxidative mechanism of aniline toxicity, ... the potential contribution of heme oxygenase-1 (HO-1), which catalyzes heme degradation and releases free iron /was examined/. Male SD rats were given 1 mmol/kg/day aniline in water by gavage for 1, 4, or 7 days, and respective controls received water only. Aniline exposure led to significant increases in HO-1 mRNA expression in the spleen (2-and 2.4-fold at days 4 and 7, respectively) with corresponding increases in protein expression, as confirmed by ELISA and Western blot analysis. Furthermore, immunohistochemical assessment of spleen showed stronger immunostaining for HO-1 in the spleens of rats treated for 7 days, confined mainly to the red pulp areas. No changes were observed in mRNA and protein levels of HO-1 after 1 day exposure. The increase in HO-1 expression was associated with increases in total iron (2.4-and 2.7-fold), free iron (1.9-and 3.5-fold), and ferritin levels (1.9-and 2.1-fold) at 4 and 7 days of aniline exposure. Our data suggest that HO-1 up-regulation in aniline-induced splenic toxicity could be a contributing pro-oxidant mechanism, mediated through iron release, and leading to oxidative damage., For more Mechanism of Action (Complete) data for Aniline (11 total), please visit the HSDB record page.
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Color/Form

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light, Colorless with a bluish fluorescence when freshly distilled, Colorless to brown, oily liquid [Note: A solid below 21 °F]

CAS No.

62-53-3
Record name ANILINE
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Melting Point

21 °F (EPA, 1998), -6.0 °C, -6 °C, 21 °F
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Synthesis routes and methods I

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.55 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84.1%

Synthesis routes and methods II

Procedure details

A mixture of 1-azido-4-nitrobenzene (0.5 g, 3.0 mmol), propargyl bromide (80% in toluene) (0.7 mL, 0.6 mmol) and toluene (3 mL) in a sealed tube was heated to 60° C. for 24 h. The reaction mixture was cooled to room temperature and concentrated to give two inseparable isomers 4-(4-(bromomethyl)-1H-1,2,3-triazol-1-yl)aniline and 445-(bromomethyl)-1H-1,2,3-triazol-1-yl)aniline in a 2/1 ratio (as judged by analytical HPLC analysis) which were hydrogenated to afford a mixture of 4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline and 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Twenty grams of nitrobenzene and 1.1 grams of iodo (4-iodophenyl) bis(triphenylphosphine)-palladium was placed in a 300 ml. stainless steel rocking autoclave. This was sealed and pressurized with ethylene to 600 psi and heated to 160° C. This temperature was maintained for 17 hours. The autoclave was then cooled and vented. After opening the vessel the reaction mixture was analyzed by gas chromatography. This analysis showed that 6.8 grams of 2-methylquinoline (54.0% efficiency) was obtained together with 0.6 grams of aniline (7.1% efficiency) and 7 grams of unreacted nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iodo (4-iodophenyl) bis(triphenylphosphine)-palladium
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.8 g
Type
reactant
Reaction Step Five
Yield
7.1%

Synthesis routes and methods IV

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a vigorously stirred solution of 10.0 grams (0.11 mole) of aniline in 200 ml. of methylene chloride cooled to -78° C. under nitrogen were added by means of a jacketed constant pressure additional funnel 11.7 grams (0.11 mole) of tert.-butyl hypochlorite also cooled to -78° C. This solution was stirred for 10 minutes. The funnel was rinsed with a few ml. of cold methylene chloride and 44 ml. (ca. 5 equivalents) of tetrahydrothiophene was cooled to -78° C., added dropwise to the reaction mixture, and stirred for three hours. In 50 ml. of methanol, 7.0 grams (0.13 mole, 1.2 equivalents) of sodium methoxide were placed in the funnel, cooled, and added quickly to the reaction mixture. The dry-ice/acetone cooling bath was removed and the solution stirred for 2 hours. The reaction was quenched by the addition of 100 ml. of water, the heterogeneous mixture separated, the aqueous layer was extracted two times with 100-ml. portions of methylene chloride. The combined organic layers were washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent was removed in vacuo to produce a dark red oil. Fractional distillation of the oil gave 5.03 grams (0.054 mole) of aniline and 6.11 grams (0.034 mole) of 2-(2-tetrahydrothienyl)aniline for a 31% yield based on starting material and a 64% yield based on unrecovered starting material: b.p. 130°-134° C. (0.19 mm), ND26.8 1.6258, IR (neat) 2.92, 3.36, 6.12, 6.70, and 13.40μ, NMR (CCl4)T 7.82 (4H, m), 6.99 (2H, m) 6.06 (2H, s), 5.52 (2H, t), 3.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-~13~C)Aniline
Reactant of Route 2
(1-~13~C)Aniline
Reactant of Route 3
(1-~13~C)Aniline
Reactant of Route 4
(1-~13~C)Aniline
Reactant of Route 5
(1-~13~C)Aniline
Reactant of Route 6
(1-~13~C)Aniline

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